molecular formula C18H26ClN3O B1485979 2-Cyclohexyl-1-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride CAS No. 2206824-87-3

2-Cyclohexyl-1-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride

Cat. No.: B1485979
CAS No.: 2206824-87-3
M. Wt: 335.9 g/mol
InChI Key: JRPVGRYWIOUYRD-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride is a complex organic compound, notable for its specific molecular architecture and potential applications in various fields including medicinal chemistry, pharmacology, and industrial chemistry. This compound features a hexahydroimidazo[1,5-a]pyrazine core, which is crucial to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride involves multiple steps, typically starting from cyclohexylamine and phenylpyruvic acid.

  • Step 1: : The initial step often involves the formation of an intermediate Schiff base through the condensation of cyclohexylamine with phenylpyruvic acid under acidic conditions.

  • Step 2: : This intermediate is then subjected to cyclization in the presence of a suitable catalyst, often a metal halide, leading to the formation of the hexahydroimidazo[1,5-a]pyrazine core.

  • Step 3: : The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large batch reactors. The reaction conditions are optimized for yield and purity, often involving temperature control, solvent choice, and purification steps like recrystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: : It can be oxidized using strong oxidizing agents, leading to the formation of derivatives with varying oxidation states.

  • Reduction: : Reduction reactions often yield different hydrides or fully saturated products.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the nitrogen-containing core.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.

  • Reduction: : Lithium aluminium hydride or hydrogen gas with a palladium catalyst.

  • Substitution: : Halogenating agents like N-bromosuccinimide for electrophilic substitutions and organolithium reagents for nucleophilic substitutions.

Major Products

Depending on the reaction, major products include oxidized derivatives (like ketones or alcohols), reduced products (like alkanes or amines), and substituted products with varying functional groups attached.

Scientific Research Applications

2-Cyclohexyl-1-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride has numerous applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Functions as a probe or ligand in studies of molecular interactions.

  • Medicine: : Investigated for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties.

  • Industry: : Used in the development of new materials with specific properties such as catalysts or polymers.

Mechanism of Action

The mechanism by which 2-Cyclohexyl-1-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride exerts its effects depends on its application:

  • Molecular Targets: : Often involves binding to specific enzymes or receptors.

  • Pathways Involved: : Can modulate signaling pathways such as those involving G-protein-coupled receptors or kinase cascades.

Comparison with Similar Compounds

2-Cyclohexyl-1-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride can be compared with other compounds having similar core structures:

  • 2-Cyclohexyl-1-phenylimidazole derivatives: : These have similar core structures but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity.

  • Hexahydropyrazino[1,2-a]pyridine compounds: : These compounds have a different nitrogen arrangement, affecting their stability and binding properties.

List of Similar Compounds

  • 2-Cyclohexyl-1-phenylimidazole

  • 3-Cyclohexyl-1-phenylimidazole

  • Hexahydropyrazino[1,2-a]pyridine derivatives

Properties

IUPAC Name

2-cyclohexyl-1-phenyl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O.ClH/c22-18-20-12-11-19-13-16(20)17(14-7-3-1-4-8-14)21(18)15-9-5-2-6-10-15;/h1,3-4,7-8,15-17,19H,2,5-6,9-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPVGRYWIOUYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(C3CNCCN3C2=O)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexyl-1-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
Reactant of Route 2
2-Cyclohexyl-1-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
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2-Cyclohexyl-1-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
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2-Cyclohexyl-1-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
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2-Cyclohexyl-1-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
Reactant of Route 6
2-Cyclohexyl-1-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride

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